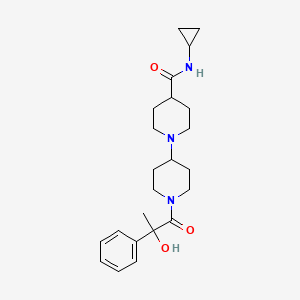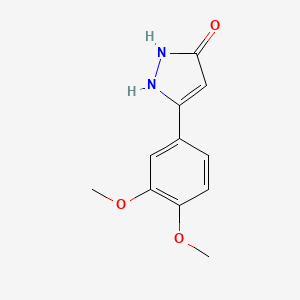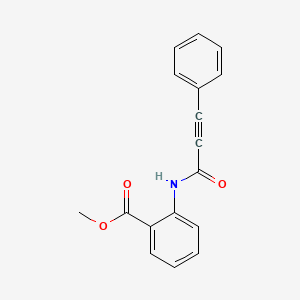![molecular formula C9H10N2OS B5396037 4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine](/img/structure/B5396037.png)
4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C9H10N2OS. It is characterized by a fused ring system that includes both furan and pyrimidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-thiouracil with a suitable furan derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
the general principles of heterocyclic synthesis, including the use of continuous flow reactors and optimization of reaction conditions for scale-up, are likely applicable .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrimidine ring using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-mercaptopyrimidine
- 4,6-Dimethyl-2-thiolpyrimidine
- 4,6-Dimethyl-2-(1H)-pyrimidinethione
Uniqueness
4,6-Dimethyl-2-(methylsulfanyl)furo[2,3-d]pyrimidine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with specific biological activities .
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfanylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-5-4-7-6(2)10-9(13-3)11-8(7)12-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFVVXAGANVICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2O1)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5395964.png)
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5395969.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)-2-(1H-pyrrol-1-yl)propanamide](/img/structure/B5395983.png)

![3-[2-(dipropylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5396001.png)
![N-[3-(4-isopropylphenyl)propyl]methanesulfonamide](/img/structure/B5396013.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N'-(4-methoxyphenyl)urea](/img/structure/B5396018.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5396034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-6-(3-methylphenyl)nicotinic acid](/img/structure/B5396042.png)
![N-[4-(4-chloro-2-methylphenyl)-1H-pyrrolo[2,3-b]pyridin-6-yl]glycine](/img/structure/B5396048.png)
![4-[2,5-dimethyl-3-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B5396055.png)
![1-[3-(4-Phenylphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propan-2-ol](/img/structure/B5396056.png)
